N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide
Description
N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a cyclohexyl ring substituted with a hydroxymethyl group, a trifluoromethyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S/c15-14(16,17)12-3-1-2-4-13(12)22(20,21)18-11-7-5-10(9-19)6-8-11/h1-4,10-11,18-19H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUXSZEOBUCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of aromatic precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting a suitable benzene derivative with sulfonamide reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide moiety can interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide
- **N-[4-(hydroxymethyl)cyclohexyl]-2-(methyl)benzenesulfonamide
- **N-[4-(hydroxymethyl)cyclohexyl]-2-(chloromethyl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
